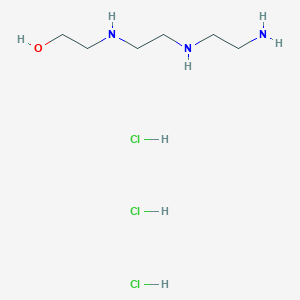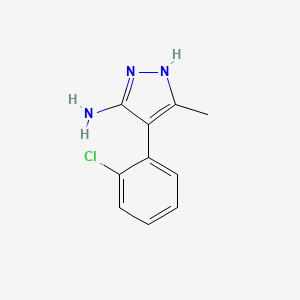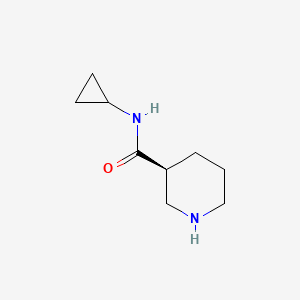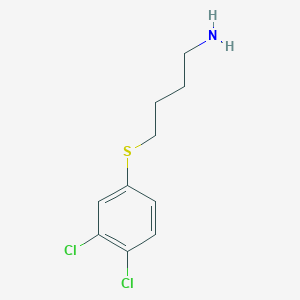![molecular formula C12H9Cl2N5 B1384841 6-Chlor-N-(4-Chlorphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 931720-94-4](/img/structure/B1384841.png)
6-Chlor-N-(4-Chlorphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound . It has been mentioned in various scientific papers and technical documents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.09 . Other properties such as melting point and IR spectrum are mentioned for similar compounds .Wissenschaftliche Forschungsanwendungen
Antituberkulare Aktivität
Diese Verbindung wurde auf ihr Potenzial für die antituberkulare Aktivität untersucht. Verschiedene Halogenatome am Phenylring können die Aktivität gegen den GFP-Reporterstamm von Mycobacterium tuberculosis (Mtb) beeinflussen. Einige Derivate haben vielversprechende Ergebnisse mit geringer Zytotoxizität gegenüber Vero-Zelllinien gezeigt, was auf ein Potenzial für die Medikamentenentwicklung hindeutet .
Antiproliferative und antivirale Aktivitäten
Indolderivate, zu denen auch Pyrimidinderivate gehören, wurden synthetisiert und in vitro auf ihre Antiproliferation gegen verschiedene Krebszelllinien wie HL-60-Zervixkarzinom HeLaS3, T-lymphoblastische Leukämie-Zellinie CCRF–CEM und Promyelozytenleukämie getestet. Sie zeigen auch antivirale Aktivitäten .
Synthese neuer Derivate
Die Verbindung wurde als Vorläufer für die Synthese neuer Pyrimidinderivate unter Verwendung von Suzuki-Kreuzkupplungsreaktionen verwendet. Dies unterstreicht ihre Rolle in der chemischen Synthese und im Wirkstoffdesign .
Wirkmechanismus
Target of Action
The primary targets of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Similar compounds with a pyrimidine core have been shown to interact with various targets, leading to changes in cellular processes .
Biochemische Analyse
Biochemical Properties
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which helps in preventing the absorption of vascular and blood cells . Additionally, it supports adenosine inhibition of thrombocytopenia and strengthens PGI2 anti-aggregation activity, enhancing the biosynthesis of PGI2 . This compound also decreases pulmonary hypertension, making it a valuable agent in cardiovascular research .
Cellular Effects
The effects of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes are profound. It exhibits cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with IC50 values ranging from 6 to 99 nM . This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through various mechanisms. It forms dimers due to intermolecular N3—H3⋯N1 hydrogen bonds, which are typical for weak NH⋯N hydrogen bonds . The compound also interacts with enzymes and proteins, inhibiting or activating them to modulate biochemical pathways . These interactions lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At lower dosages, it exhibits therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies .
Metabolic Pathways
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and toxicity .
Subcellular Localization
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is localized in specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-19-11-9(6-15-19)10(17-12(14)18-11)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGSBPAYQWSHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)


![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)



![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)
![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)

